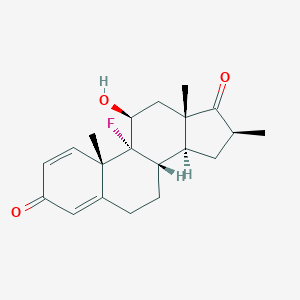
9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione
Overview
Description
9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is a chemical compound with the formula C20H25FO3 . It is a sex hormone that stimulates or controls the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string:InChI=1S/C20H25FO3/c1- 11- 8- 15- 14- 5- 4- 12- 9- 13 (22) 6- 7- 19 (12,3) 20 (14,21) 16 (23) 10- 18 (15,2) 17 (11) 24/h6- 7,9,11,14- 16,23H,4- 5,8,10H2,1- 3H3/t11- ,14- ,15- ,16- ,18- ,19- ,20- /m0/s1 . The SMILES representation is C [C@H]1C [C@H]2 [C@@H]3CCC4=CC (=O)C=C [C@]4 (C) [C@@]3 (F) [C@@H] (O)C [C@]2 (C)C1=O . Physical And Chemical Properties Analysis
This compound has a net charge of 0, an average mass of 332.40910, and a mono-isotopic mass of 332.17877 .Scientific Research Applications
Dermatological Applications
17-Oxo Betamethasone: is utilized in dermatology for its potent anti-inflammatory and immunosuppressive properties. It is a key ingredient in topical formulations used to treat various skin conditions such as eczema, psoriasis, and dermatitis . The compound’s ability to modulate the immune response makes it effective in reducing the symptoms of these conditions, including itching, redness, and swelling.
Antimicrobial Activity
The compound has been studied for its antimicrobial activity when combined with other agents like gentamicin and clotrimazole. This combination is found in medicinal formulations used to treat allergic dermatoses complicated by bacterial and fungal infections . The presence of 17-Oxo Betamethasone enhances the efficacy of these formulations by reducing inflammation while the other components target the pathogens.
Alopecia Treatment
In the field of trichology, 17-Oxo Betamethasone is part of a follicle-targeted delivery system for treating alopecia areata. It is co-entrapped in polymeric and lipid nanoparticles with minoxidil to enhance the delivery of these drugs to hair follicles, potentially improving treatment outcomes .
Pharmaceutical Synthesis
As a synthetic intermediate, 17-Oxo Betamethasone serves as a precursor in the synthesis of various corticosteroids. These corticosteroids are widely used in the treatment of inflammatory and autoimmune diseases due to their anti-inflammatory and immunosuppressive properties.
Anti-Inflammatory Research
Research suggests that 17-Oxo Betamethasone itself might possess anti-inflammatory properties. Studies have investigated its effects in cell culture models, indicating potential for therapeutic use. However, further research is needed to confirm these findings and understand the mechanisms of action.
Analytical and Quality Control Applications
In the pharmaceutical industry, 17-Oxo Betamethasone is used in analytical method development and validation. It is crucial for quality control applications during the commercial production of betamethasone and related compounds .
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14-,15-,16-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVPOBNINIXJM-BUMFJRDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione | |
CAS RN |
3109-01-1 | |
| Record name | Betamethasone-17-ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3109-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone-17-ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BETAMETHASONE-17-KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D31QPG5VFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



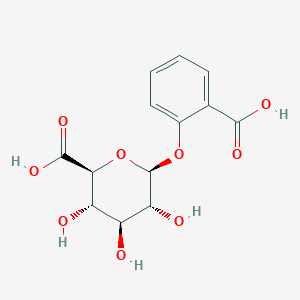
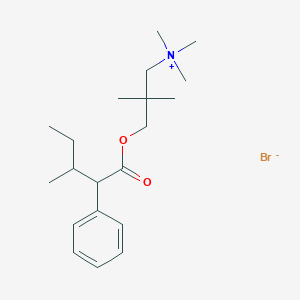
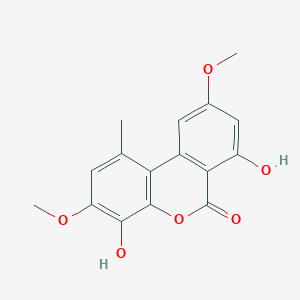


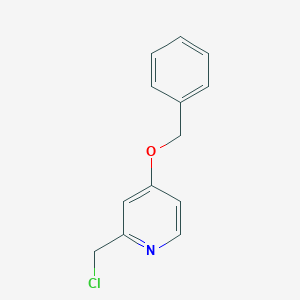




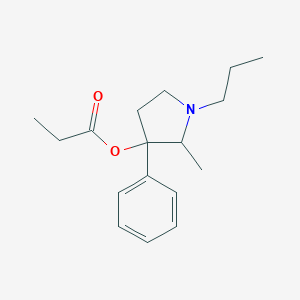
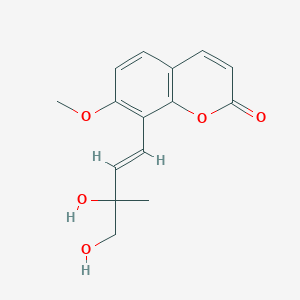
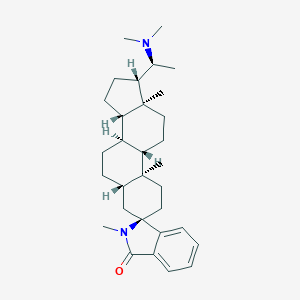
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)